2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid typically involves the cyclopropanation of an indene derivative followed by fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its fluorinated structure makes it a candidate for developing fluorinated pharmaceuticals and studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with enzymes and receptors. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H,1aH,6H,6aH-cyclopropa[A]indene-1-carboxylic acid: This compound lacks the fluorine atoms and has different chemical properties and reactivity.
1H-Cyclopropa[A]naphthalene: Another structurally related compound with distinct applications and properties.
Uniqueness
2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid is unique due to the presence of fluorine atoms, which impart enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8F2O2 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2,5-difluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H8F2O2/c12-6-1-2-7(13)8-4(6)3-5-9(8)10(5)11(14)15/h1-2,5,9-10H,3H2,(H,14,15) |
InChI Key |
USIAMXJBPLCOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C(C=CC(=C31)F)F |
Origin of Product |
United States |
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